Bicyclo[4.2.1]nonan-9-one Bicyclo[4.2.1]nonan-9-one
Brand Name: Vulcanchem
CAS No.: 14252-11-0
VCID: VC16038890
InChI: InChI=1S/C9H14O/c10-9-7-3-1-2-4-8(9)6-5-7/h7-8H,1-6H2
SMILES:
Molecular Formula: C9H14O
Molecular Weight: 138.21 g/mol

Bicyclo[4.2.1]nonan-9-one

CAS No.: 14252-11-0

Cat. No.: VC16038890

Molecular Formula: C9H14O

Molecular Weight: 138.21 g/mol

* For research use only. Not for human or veterinary use.

Bicyclo[4.2.1]nonan-9-one - 14252-11-0

Specification

CAS No. 14252-11-0
Molecular Formula C9H14O
Molecular Weight 138.21 g/mol
IUPAC Name bicyclo[4.2.1]nonan-9-one
Standard InChI InChI=1S/C9H14O/c10-9-7-3-1-2-4-8(9)6-5-7/h7-8H,1-6H2
Standard InChI Key MEIVKMYJXRVWKA-UHFFFAOYSA-N
Canonical SMILES C1CCC2CCC(C1)C2=O

Introduction

Structural and Molecular Characteristics

Bicyclo[4.2.1]nonan-9-one belongs to the class of bicyclic hydrocarbons, featuring two fused rings with bridgehead carbonyl functionality. Its molecular formula is C9H12O\text{C}_9\text{H}_{12}\text{O}, with a molecular weight of 136.19 g/mol . The bicyclo[4.2.1] framework consists of a seven-membered ring fused to a four-membered ring, creating a rigid, bowl-like geometry. The ketone group at position 9 introduces polarity and serves as a site for nucleophilic attack or reduction.

Key structural parameters include:

PropertyValueUnitSource
ΔfG° (formation)-12.49kJ/molCalculated
ΔfH° gas (enthalpy)-239.67kJ/molCalculated
Boiling point (T boil)499.43KCalculated
Critical temperature (T c)734.32KCalculated

These properties highlight its stability under standard conditions and moderate volatility . The compound’s rigidity and stereoelectronic effects influence its participation in cycloaddition and rearrangement reactions.

Synthetic Methodologies

Computational Insights into Synthesis

Chemical Reactivity and Derivatives

Nucleophilic Additions

The ketone group undergoes typical carbonyl reactions. For instance, Grignard reagents add to the carbonyl carbon, forming tertiary alcohols. Reduction with NaBH4_4 or LiAlH4_4 yields Bicyclo[4.2.1]nonan-9-ol, a precursor for further functionalization .

Applications in Scientific Research

Organic Synthesis

The compound serves as a building block for synthesizing polycyclic structures. For example, Diels-Alder reactions with dienophiles like maleic anhydride yield hexacyclic adducts, useful in natural product synthesis .

Materials Science

Calculated properties such as logPoct/wat=2.156\log P_{\text{oct/wat}} = 2.156 indicate moderate lipophilicity, making it a candidate for polymer additives or hydrophobic coatings . Additionally, its rigid structure could stabilize metal-organic frameworks (MOFs) in catalysis.

Comparative Analysis with Related Compounds

Bicyclo[4.2.1]nonan-9-ol vs. Bicyclo[4.2.1]nonan-9-one

Oxidation of the alcohol to the ketone increases polarity and alters reactivity. For instance, the ketone’s carbonyl group participates in conjugate additions, whereas the alcohol undergoes nucleophilic substitution.

Bicyclo[4.2.1]nonan-9-one vs. Norbornanone

Norbornanone (bicyclo[2.2.1]heptan-2-one) shares a similar bridgehead ketone structure but exhibits greater ring strain due to its smaller framework. This strain enhances reactivity in [2+2] photocycloadditions, a behavior less pronounced in Bicyclo[4.2.1]nonan-9-one .

Future Directions and Challenges

Despite progress in synthesis, scalable production remains limited. Advances in asymmetric catalysis could enable enantioselective routes to chiral derivatives. Furthermore, computational studies predicting Tc=734.32KT_c = 734.32 \, \text{K} warrant experimental validation to assess high-temperature applications .

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